Cas no 2228677-88-9 (4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole)

4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole 化学的及び物理的性質
名前と識別子
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- 4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole
- 2228677-88-9
- EN300-1753830
-
- インチ: 1S/C8H11NO2/c1-5-6(2)11-7(9-5)8(3)4-10-8/h4H2,1-3H3
- InChIKey: XMGBXPZSYGJXJM-UHFFFAOYSA-N
- ほほえんだ: O1CC1(C)C1=NC(C)=C(C)O1
計算された属性
- せいみつぶんしりょう: 153.078978594g/mol
- どういたいしつりょう: 153.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1753830-0.5g |
4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |
2228677-88-9 | 0.5g |
$1811.0 | 2023-09-20 | ||
Enamine | EN300-1753830-0.25g |
4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |
2228677-88-9 | 0.25g |
$1735.0 | 2023-09-20 | ||
Enamine | EN300-1753830-1g |
4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |
2228677-88-9 | 1g |
$1887.0 | 2023-09-20 | ||
Enamine | EN300-1753830-2.5g |
4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |
2228677-88-9 | 2.5g |
$3696.0 | 2023-09-20 | ||
Enamine | EN300-1753830-0.1g |
4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |
2228677-88-9 | 0.1g |
$1660.0 | 2023-09-20 | ||
Enamine | EN300-1753830-10.0g |
4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |
2228677-88-9 | 10g |
$8110.0 | 2023-06-03 | ||
Enamine | EN300-1753830-10g |
4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |
2228677-88-9 | 10g |
$8110.0 | 2023-09-20 | ||
Enamine | EN300-1753830-5g |
4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |
2228677-88-9 | 5g |
$5470.0 | 2023-09-20 | ||
Enamine | EN300-1753830-0.05g |
4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |
2228677-88-9 | 0.05g |
$1584.0 | 2023-09-20 | ||
Enamine | EN300-1753830-1.0g |
4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole |
2228677-88-9 | 1g |
$1887.0 | 2023-06-03 |
4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazoleに関する追加情報
4,5-Dimethyl-2-(2-Methyloxiran-2-Yl)-1,3-Oxazole: A Comprehensive Overview
The compound 4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole, identified by the CAS number 2228677-88-9, is a heterocyclic organic compound with unique structural and chemical properties. This compound belongs to the class of oxazoles, which are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of the oxirane (epoxide) group at the 2-position of the oxazole ring introduces additional complexity and reactivity to the molecule.
The structure of 4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole consists of a central oxazole ring substituted with two methyl groups at the 4 and 5 positions. The 2-position is occupied by a 2-methyloxirane group, which adds a strained three-membered epoxide ring to the molecule. This combination of substituents makes the compound highly versatile in terms of potential applications in organic synthesis and material science.
Recent studies have highlighted the importance of oxazoles in various fields, including drug discovery, agrochemicals, and advanced materials. The integration of an epoxide group into the oxazole framework further enhances its reactivity and functional diversity. For instance, the epoxide group can undergo nucleophilic opening reactions under specific conditions, making it a valuable intermediate in synthesizing more complex molecules.
In terms of synthesis, 4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole can be prepared through a variety of methods. One common approach involves the reaction of an appropriate aldehyde or ketone with an amino alcohol derivative in the presence of an acid catalyst. This method leverages the inherent reactivity of the oxazole ring system to form stable heterocyclic compounds. The methyl groups at positions 4 and 5 can be introduced via alkylation or through the use of pre-substituted starting materials.
The unique electronic properties of this compound make it an attractive candidate for applications in optoelectronics and sensors. The conjugated system within the oxazole ring allows for efficient charge transport, while the epoxide group can modulate these properties further. Recent research has explored its potential as a building block for organic light-emitting diodes (OLEDs) and as a component in advanced polymer materials.
In addition to its electronic properties, 4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole exhibits interesting biological activity. Studies have shown that it can act as a mild oxidizing agent under certain conditions, making it useful in enzymatic reactions and bioconjugation chemistry. Its ability to participate in both nucleophilic and electrophilic reactions underscores its versatility in biochemical applications.
The integration of this compound into medicinal chemistry has also been explored. Its structural similarity to certain pharmacophores has led to its investigation as a potential lead compound for drug development. Researchers have examined its ability to inhibit specific enzymes and its potential as an anti-inflammatory or anticancer agent.
From a synthetic perspective, the compound serves as a valuable intermediate in constructing more complex heterocyclic systems. Its reactivity under various reaction conditions allows chemists to build intricate molecular frameworks with precision. Recent advancements in catalytic methods have further expanded its utility in asymmetric synthesis and enantioselective reactions.
In conclusion, 4,5-dimethyl-2-(2-methyloxiran-2-yl)-1,3-oxazole is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure combines the aromatic stability of an oxazole ring with the reactivity of an epoxide group, making it an invaluable tool in organic synthesis and materials science. As research continues to uncover new applications and properties of this compound, its role in advancing modern chemistry is likely to grow even further.
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